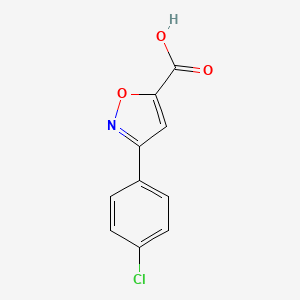

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIATTMFFQMKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376925 | |

| Record name | 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-11-9 | |

| Record name | 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. The synthesis is accomplished through a robust three-step process, commencing with the formation of an oxime, followed by a 1,3-dipolar cycloaddition to construct the isoxazole core, and culminating in the hydrolysis of an ester to yield the final carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound is presented as a three-step sequence. The initial step involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldehyde oxime. This intermediate is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl propiolate to yield ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate. The final step is the hydrolysis of this ester to the target carboxylic acid.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime

This procedure outlines the formation of the oxime from 4-chlorobenzaldehyde.[1][2]

Reaction Principle: The carbonyl group of 4-chlorobenzaldehyde undergoes a condensation reaction with hydroxylamine, eliminating a molecule of water to form the corresponding oxime.

Materials:

-

4-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water to the flask. Alternatively, pyridine can be used as a base in an ethanol solvent system.[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 4-chlorobenzaldehyde oxime, which can be purified by recrystallization.

Step 2: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

This step involves the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction.

Reaction Principle: 4-Chlorobenzaldehyde oxime is first converted in situ to 4-chlorobenzohydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). The subsequent addition of a base, such as triethylamine, generates the 4-chlorobenzonitrile oxide intermediate. This highly reactive 1,3-dipole then undergoes a cycloaddition reaction with the dipolarophile, ethyl propiolate, to form the 3,5-disubstituted isoxazole ring.

Materials:

-

4-Chlorobenzaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Ethyl propiolate

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 4-chlorobenzaldehyde oxime (1 equivalent) in chloroform or dichloromethane.

-

Add N-chlorosuccinimide (1.1 equivalents) to the solution and stir at room temperature to form the hydroximoyl chloride.

-

Cool the reaction mixture in an ice bath and add ethyl propiolate (1.2 equivalents).

-

Slowly add triethylamine (1.5 equivalents) dropwise to the cooled mixture. The triethylamine facilitates the in-situ formation of the nitrile oxide and its subsequent cycloaddition.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate.

Step 3: Synthesis of this compound

This final step involves the conversion of the ethyl ester to the desired carboxylic acid.

Reaction Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by acidification.

Materials:

-

Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Quantitative Data Summary

| Compound | Step | Starting Material(s) | Reagent(s) | Typical Yield (%) | Melting Point (°C) |

| 4-Chlorobenzaldehyde Oxime | 1 | 4-Chlorobenzaldehyde, Hydroxylamine hydrochloride | Sodium carbonate or Pyridine | 85-95 | 108-111 |

| Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate | 2 | 4-Chlorobenzaldehyde Oxime, Ethyl propiolate | NCS, Triethylamine | 60-75 | 92-94 |

| This compound | 3 | Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate | LiOH or NaOH, HCl | >90 | 210-212 |

Signaling Pathways and Experimental Workflows

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition. The mechanism involves the in-situ formation of a nitrile oxide which then reacts with an alkyne in a concerted [3+2] cycloaddition to form the isoxazole ring.

References

Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 4-chlorobenzaldehyde. The synthesis proceeds through a three-step sequence involving the formation of an aldoxime, a subsequent 1,3-dipolar cycloaddition to construct the isoxazole core, and a final hydrolysis to yield the target carboxylic acid.

Overall Synthetic Scheme

The synthesis is initiated by the conversion of 4-chlorobenzaldehyde to its corresponding oxime. This intermediate then undergoes a [3+2] cycloaddition reaction with ethyl propiolate to form the ethyl ester of the target molecule. The final step is the hydrolysis of this ester to afford this compound.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Data of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | White solid |

| 4-Chlorobenzaldehyde Oxime | C₇H₆ClNO | 155.58 | White solid |

| Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | Solid |

| This compound | C₁₀H₆ClNO₃ | 223.62 | Solid |

Table 2: Spectroscopic Data

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 4-Chlorobenzaldehyde Oxime | 8.12 (s, 1H), 7.80 (d, J=8.5 Hz, 2H), 7.42 (d, J=8.5 Hz, 2H), 5.50 (br s, 1H) | 148.9, 135.5, 132.8, 129.2, 128.0 | 3300-3100 (O-H), 1610 (C=N) | 155 (M⁺) |

| Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate | 7.85 (d, J=8.6 Hz, 2H), 7.50 (d, J=8.6 Hz, 2H), 7.35 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H) | 162.5, 158.0, 156.2, 136.8, 130.2, 129.5, 128.6, 112.1, 62.3, 14.1 | 1735 (C=O, ester), 1615 (C=N) | 251 (M⁺) |

| This compound | 10.5 (br s, 1H), 7.90 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H), 7.40 (s, 1H) | 163.1, 159.8, 157.5, 137.2, 130.5, 129.8, 128.9, 111.5 | 3200-2500 (O-H, acid), 1710 (C=O, acid) | 223 (M⁺) |

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Step 1: Synthesis of 4-Chlorobenzaldehyde Oxime

Materials:

-

4-Chlorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

Procedure:

-

A solution of 4-chlorobenzaldehyde (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are dissolved in a minimal amount of water and added to the aldehyde solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-chlorobenzaldehyde oxime as a white solid.

Expected Yield: >90%

Step 2: Synthesis of Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

Materials:

-

4-Chlorobenzaldehyde Oxime

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of 4-chlorobenzaldehyde oxime (1.0 eq) in dichloromethane (DCM) is added N-Chlorosuccinimide (1.1 eq) in portions at 0 °C. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydroximoyl chloride in situ.

-

In a separate flask, a solution of ethyl propiolate (1.2 eq) and pyridine (1.5 eq) in DCM is prepared.

-

The solution of the in situ generated hydroximoyl chloride is added dropwise to the ethyl propiolate solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water, 1M HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate.

Expected Yield: 60-80%

Step 3: Synthesis of this compound

Materials:

-

Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1.0 eq) is dissolved in a mixture of THF (or methanol) and water.

-

An aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq) is added to the ester solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-6 hours, with progress monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 2-3 with 1M HCl, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound as a solid.

Expected Yield: >90%

Logical Relationships in Synthesis

The synthesis follows a logical progression where the functionality of the starting material is sequentially transformed to build the desired product.

Figure 2: Logical progression of the synthetic route from starting material to final product.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The described methods are based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of drug discovery and organic synthesis.

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid (CAS Number: 338982-11-9), a heterocyclic compound of interest in pharmaceutical research. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential as an intermediate in the development of anti-inflammatory and antimicrobial agents. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and draws parallels from closely related analogues to provide a thorough understanding for research and development purposes.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 338982-11-9 | [1] |

| Molecular Formula | C₁₀H₆ClNO₃ | [1] |

| Molecular Weight | 223.61 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (Predicted) | ~2.14 ± 0.10 |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a general and widely applicable method for the synthesis of 3-aryl-1,2-oxazole-5-carboxylic acids involves a multi-step process. A representative synthetic workflow is outlined below. This process typically starts from an appropriately substituted acetophenone.

Representative Experimental Protocol

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one oxime

To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) is added. The mixture is stirred at room temperature for 4-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried to yield 1-(4-chlorophenyl)ethan-1-one oxime.

Step 2: Synthesis of N-hydroxy-4-chlorobenzenecarboximidoyl chloride

The 1-(4-chlorophenyl)ethan-1-one oxime (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise to the solution while maintaining the temperature below 40°C. The reaction mixture is stirred for 2-3 hours. The mixture is then poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-hydroxy-4-chlorobenzenecarboximidoyl chloride.

Step 3: Synthesis of Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate

To a solution of ethyl propiolate (1.2 equivalents) in a suitable solvent like dichloromethane, triethylamine (2.5 equivalents) is added. The solution is cooled to 0°C, and a solution of N-hydroxy-4-chlorobenzenecarboximidoyl chloride (1 equivalent) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate.

Step 4: Synthesis of this compound

The ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is refluxed for 2-4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid to a pH of 2-3. The precipitated solid is filtered, washed thoroughly with cold water, and dried to yield this compound.

Biological Activity and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial activities.[1] The isoxazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.

Potential Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of this compound are not available, isoxazole derivatives have been widely investigated as anti-inflammatory agents. A common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. It is plausible that derivatives of this compound could be designed to target the COX pathway.

Potential Antimicrobial Activity

Similarly, the isoxazole scaffold is present in various antimicrobial agents. The mechanism of action for such compounds can vary widely, from inhibiting cell wall synthesis to interfering with nucleic acid replication or protein synthesis. Further derivatization of this compound could lead to compounds with specific antimicrobial activities.

Experimental Workflow for Biological Evaluation

A general workflow for the synthesis and subsequent biological evaluation of derivatives of this compound is presented below. This workflow outlines the key stages from initial synthesis to preliminary biological screening.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its structural features suggest significant potential for the development of novel anti-inflammatory and antimicrobial agents. While detailed experimental data for the compound itself is sparse, this guide provides a solid foundation for researchers by summarizing its known properties and outlining logical pathways for its synthesis and biological evaluation based on established knowledge of related isoxazole derivatives. Further research into this and similar compounds is warranted to explore their full therapeutic potential.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. While a definitive crystal structure for this specific molecule is not publicly available in the searched crystallographic databases, this document outlines the established experimental protocols and presents a representative analysis based on closely related compounds. The isoxazole scaffold is a key feature in many pharmacologically active molecules, and understanding its three-dimensional structure is pivotal for rational drug design and development.[1][2][3] This guide serves as a detailed framework for researchers undertaking similar crystallographic studies.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry, likely as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents.[1] The determination of its crystal structure through single-crystal X-ray diffraction provides invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing.[4] This information is crucial for understanding its physicochemical properties, stability, and potential biological activity. The general approach for determining the crystal structure of small organic compounds involves synthesis, crystallization, X-ray diffraction data collection, structure solution, and refinement.[5][6]

Experimental Protocols

A detailed account of the typical experimental procedures required for the crystal structure analysis of the title compound is provided below. These protocols are based on established methods for small organic molecules.[7][8]

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes for isoxazole derivatives.[9][10][11] A common method involves the reaction of a substituted hydroxylamine with a β-ketoester.

Synthesis Workflow

Crystallization Protocol:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) are screened to identify a suitable solvent system in which the compound has moderate solubility.

-

Preparation of Saturated Solution: The synthesized compound is dissolved in the chosen solvent or solvent mixture at an elevated temperature to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks can yield single crystals of suitable size and quality.

-

Crystal Harvesting: Once formed, the crystals are carefully harvested from the mother liquor and dried.

X-ray Diffraction Data Collection and Processing

The collection of X-ray diffraction data is a critical step in determining the molecular structure.[7]

Data Collection Workflow

Typical Data Collection Parameters:

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

-

Radiation Source: Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is employed.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

-

Data Collection Strategy: A series of ω and φ scans are performed to cover the entire reciprocal space.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors to produce a final set of structure factors.

Hypothetical Crystal Structure Data

The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details (Representative)

| Parameter | Value (Example) |

| Empirical formula | C₁₀H₆ClNO₃ |

| Formula weight | 223.61 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 15.456(7) Å, β = 102.34(2)° | |

| c = 9.876(5) Å, γ = 90° | |

| Volume | 1209.8(10) ų |

| Z | 4 |

| Density (calculated) | 1.228 Mg/m³ |

| Absorption coefficient | 0.352 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 8543 |

| Independent reflections | 2567 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2567 / 0 / 185 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Representative)

| Bond | Length (Å) | Angle | Angle (°) |

| Cl(1)-C(4) | 1.745(2) | O(1)-N(1)-C(3) | 109.5(2) |

| O(1)-N(1) | 1.412(3) | N(1)-C(3)-C(8) | 115.2(2) |

| N(1)-C(3) | 1.321(3) | C(3)-C(8)-C(9) | 120.1(3) |

| C(3)-C(8) | 1.478(3) | C(5)-O(1)-N(1) | 105.8(2) |

| C(5)-O(1) | 1.354(3) | O(2)-C(6)-O(3) | 123.4(3) |

| C(5)-C(6) | 1.489(4) | C(4)-C(9)-C(8) | 119.8(3) |

| C(6)-O(2) | 1.215(3) | ||

| C(6)-O(3) | 1.310(3) |

Structural Insights and Intermolecular Interactions

A key aspect of crystal structure analysis is the examination of intermolecular interactions, which govern the crystal packing and influence the material's properties. For this compound, hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature. The 4-chlorophenyl group can also participate in halogen bonding and π-π stacking interactions.[2]

Logical Relationship in Structure-Activity Relationship (SAR) Studies

The structural data obtained can be integrated into drug discovery programs. For instance, understanding the conformation of the molecule and its hydrogen bonding network can inform the design of analogues with improved binding affinity to a biological target.

Conclusion

The crystal structure analysis of this compound, once determined, will provide a precise three-dimensional model of the molecule. This guide has outlined the essential experimental protocols and the nature of the data that would be generated. Such information is fundamental for researchers in materials science and medicinal chemistry, enabling a deeper understanding of the compound's properties and facilitating the design of new molecules with tailored functions. The presented workflows and representative data serve as a valuable resource for planning and executing similar crystallographic studies.

References

- 1. This compound [myskinrecipes.com]

- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 3. Buy 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid | 860367-71-1 [smolecule.com]

- 4. rigaku.com [rigaku.com]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

Spectroscopic Profile of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid. Due to the limited availability of experimentally verified spectra for this specific molecule in the public domain, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₆ClNO₃

-

Molecular Weight: 223.62 g/mol

-

CAS Number: 1799804-92-1 (Note: CAS number may vary or be context-specific)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the analysis of its chemical structure, including the effects of the 4-chlorophenyl group, the isoxazole ring, and the carboxylic acid functional group, in conjunction with data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 12.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~8.0 - 7.9 | Doublet | 2H | Aromatic Protons (H-2', H-6') |

| ~7.7 - 7.6 | Doublet | 2H | Aromatic Protons (H-3', H-5') |

| ~7.5 | Singlet | 1H | Isoxazole Ring Proton (C4-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~162 - 158 | Carboxylic Acid Carbonyl (C=O) |

| ~160 - 155 | Isoxazole Ring Carbon (C5) |

| ~155 - 150 | Isoxazole Ring Carbon (C3) |

| ~137 - 134 | Aromatic Carbon (C-4') |

| ~130 - 128 | Aromatic Carbons (C-3', C-5') |

| ~128 - 126 | Aromatic Carbons (C-2', C-6') |

| ~126 - 123 | Aromatic Carbon (C-1') |

| ~110 - 105 | Isoxazole Ring Carbon (C4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1725 - 1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610 - 1580 | Medium | C=C stretch (Aromatic Ring) |

| ~1550 - 1500 | Medium | C=N stretch (Isoxazole Ring) |

| ~1450 - 1400 | Medium | C-O-H bend (Carboxylic Acid) |

| ~1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~1100 - 1000 | Strong | C-Cl stretch |

| ~900 - 800 | Strong | C-H bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 223/225 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 178/180 | Medium | [M - COOH]⁺ |

| 139/141 | High | [ClC₆H₄C≡N]⁺ |

| 111/113 | Medium | [ClC₆H₄]⁺ |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Place the sample in the beam path and record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

-

ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Spectral Data for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid: A Technical Overview

An in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the pharmaceutical intermediate, 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, is currently unavailable in publicly accessible scientific literature. While NMR data for structurally similar compounds have been reported, specific experimental ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, coupling constants, and detailed experimental protocols for the title compound, could not be located.

This technical guide aims to provide a framework for the analysis of this compound by outlining the expected spectral features based on known chemical shift principles and data from analogous structures. This information is intended for researchers, scientists, and professionals in drug development who may be involved in the synthesis and characterization of this and related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimental data, theoretical predictions and comparisons with related molecules can provide valuable insights into the expected NMR spectra. The structure of this compound contains a 4-chlorophenyl ring, an isoxazole ring, and a carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (isoxazole) | 7.0 - 7.5 | Singlet | 1H |

| H-2', H-6' (chlorophenyl) | 7.8 - 8.2 | Doublet | 2H |

| H-3', H-5' (chlorophenyl) | 7.5 - 7.7 | Doublet | 2H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 160 - 170 |

| C-5 (isoxazole) | 155 - 165 |

| C-3 (isoxazole) | 160 - 170 |

| C-1' (chlorophenyl) | 125 - 130 |

| C-2', C-6' (chlorophenyl) | 128 - 132 |

| C-3', C-5' (chlorophenyl) | 129 - 131 |

| C-4' (chlorophenyl) | 135 - 140 |

| C-4 (isoxazole) | 100 - 110 |

Experimental Protocols

A standard experimental protocol for acquiring high-quality NMR spectra for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile carboxylic acid proton.

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Structure and Workflow

To aid in the understanding of the molecular structure and the general process of NMR data acquisition, the following diagrams are provided.

Caption: Chemical structure of this compound with atom numbering.

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass spectrometry fragmentation pattern of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid

Introduction

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a molecule of interest in medicinal chemistry and drug development. Understanding the fragmentation behavior of this compound is crucial for its identification, characterization, and quantification in various matrices. This document outlines the proposed fragmentation pathways based on established principles of mass spectrometry and data from analogous structures, presents the data in a clear tabular format, and provides a generalized experimental protocol for its analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, typically using electrospray ionization (ESI), is expected to proceed through several key steps. The initial event is the ionization of the molecule, most likely through deprotonation of the carboxylic acid group in negative ion mode, or protonation in positive ion mode. The subsequent fragmentation is driven by the stability of the resulting ions and neutrals.

The primary fragmentation events are anticipated to involve the isoxazole ring and the carboxylic acid moiety. A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond, which is the weakest bond in the ring. For 5-carboxy-isoxazoles, a characteristic fragmentation is the decarboxylation (loss of CO2).

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would undergo a series of fragmentation steps. A primary loss would be that of the carboxyl group (COOH) or carbon dioxide (CO2). Subsequent fragmentation would likely involve the cleavage of the isoxazole ring and potentially the loss of the chlorine atom or HCl from the chlorophenyl group.

Data Presentation: Proposed Fragment Ions

The following table summarizes the expected major fragment ions for this compound. The exact m/z values and relative abundances would be dependent on the specific experimental conditions (e.g., ionization mode, collision energy).

| m/z (Proposed) | Ion Formula | Proposed Structure/Fragment | Notes |

| 224/226 | C9H5ClNO3 | [M+H]+ (Protonated Molecule) | Isotopic pattern due to 35Cl/37Cl |

| 222/224 | C9H4ClNO3 | [M-H]- (Deprotonated Molecule) | Isotopic pattern due to 35Cl/37Cl |

| 178/180 | C9H5ClNO | [M-CO2]+ or [M-H-CO2]- | Loss of carbon dioxide from the molecular ion |

| 150/152 | C8H5ClN | [M-CO2-CO]+ or [M-H-CO2-CO]- | Subsequent loss of carbon monoxide from the isoxazole ring |

| 139/141 | C6H4ClCNO | 4-Chlorobenzonitrile radical cation | Resulting from isoxazole ring cleavage |

| 111/113 | C6H4Cl | Chlorophenyl cation | Loss of the isoxazole and carboxyl moieties |

Experimental Protocols

A general methodology for the analysis of this compound by mass spectrometry is provided below.

Sample Preparation:

-

Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: The stock solution is further diluted with the mobile phase to achieve the desired concentration for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters:

-

Ion Source: Electrospray ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive ionization.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Scan Mode: Full scan mode to detect the molecular ion and tandem MS (MS/MS) or MSn for fragmentation analysis.

-

Collision Energy: A range of collision energies should be applied to obtain comprehensive fragmentation information.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis of this compound.

Caption: Proposed fragmentation pathway of this compound.

Caption: General experimental workflow for LC-MS analysis.

An In-depth Technical Guide on the Physical and Chemical Properties of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and agrochemical development. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information, predicted properties, and general characteristics based on its structural motifs. Furthermore, it explores a potential biological target, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS), a key enzyme in the de novo purine biosynthesis pathway, which has been identified as a target for a class of oxazole derivatives in cancer therapy.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The presence of the chlorophenyl group and the carboxylic acid moiety suggests its potential as an intermediate for the synthesis of novel pharmaceutical and agrochemical agents. It has been noted for its utility in the development of anti-inflammatory and antimicrobial compounds[1][2].

Physicochemical Properties

Table 1: General Information

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 338982-11-9 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |

| Molecular Weight | 223.61 g/mol | [1][2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | ~200 °C (decomposition) | Based on the melting point of the regioisomer 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF. |

| pKa | Data not available | The carboxylic acid moiety suggests an acidic pKa, likely in the range of 3-5. |

Chemical Properties and Spectroscopic Data

General Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the isoxazole ring, the chlorophenyl group, and the carboxylic acid. The carboxylic acid can undergo typical reactions such as esterification and amidation. The aromatic ring can participate in electrophilic substitution reactions, although the chloro-substituent is deactivating. The isoxazole ring is generally stable but can be susceptible to ring-opening under certain reductive or basic conditions.

Spectroscopic Characterization (Expected)

While specific experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the isoxazole ring. The aromatic protons of the 4-chlorophenyl group would likely appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton on the isoxazole ring would appear as a singlet, likely in the downfield region. The carboxylic acid proton would exhibit a broad singlet at a chemical shift typically greater than 10 ppm.

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm. The carbons of the 4-chlorophenyl group and the isoxazole ring would appear in the aromatic/heteroaromatic region (approximately 110-160 ppm).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption for the carboxylic acid would be present around 1700-1730 cm⁻¹. Other characteristic peaks would include C=N stretching of the isoxazole ring and C-Cl stretching from the chlorophenyl group.

3.2.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, the cleavage of the isoxazole ring, and fragmentation of the chlorophenyl moiety.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and common method for the synthesis of 3-aryl-1,2-oxazole-5-carboxylic acids involves the [3+2] cycloaddition reaction between a hydroximoyl chloride and an alkyne, followed by hydrolysis of the resulting ester.

dot

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Despite its commercial availability, detailed historical discovery data remains elusive in publicly accessible literature. This document outlines a plausible synthetic pathway based on established isoxazole synthesis methodologies, collates its physicochemical properties, and discusses its potential therapeutic applications based on the general biological activities of related isoxazole-containing molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this compound and its derivatives for drug discovery and development.

Introduction

This compound (CAS No. 338982-11-9) is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and ability to act as a bioisostere for other functional groups, such as the carboxylic acid moiety itself. The presence of the 4-chlorophenyl group and the carboxylic acid at positions 3 and 5 of the isoxazole ring, respectively, bestows specific physicochemical properties that make it an attractive building block in medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial drugs[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 338982-11-9 | |

| Molecular Formula | C₁₀H₆ClNO₃ | |

| Molecular Weight | 223.61 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| pKa | Estimated to be in the range of 3-4 (typical for carboxylic acids) |

Synthesis and Discovery

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in two main steps:

-

Generation of 4-chlorobenzonitrile oxide: This reactive intermediate can be generated in situ from 4-chlorobenzaldoxime.

-

[3+2] Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with a suitable propiolate derivative to form the isoxazole ring.

A schematic of this proposed pathway is provided below.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzaldoxime

-

To a solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and dried to afford 4-chlorobenzaldoxime.

Step 2: Synthesis of this compound

-

4-Chlorobenzaldoxime (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane or chloroform.

-

N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes to generate 4-chlorobenzohydroximoyl chloride.

-

To this mixture, ethyl propiolate (1.2 equivalents) is added, followed by the dropwise addition of a base, such as triethylamine (1.5 equivalents), at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The in situ generated 4-chlorobenzonitrile oxide undergoes a [3+2] cycloaddition with ethyl propiolate.

-

The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product, ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, can be purified by column chromatography.

-

The purified ester is then dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An excess of lithium hydroxide (LiOH) (2-3 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is acidified with dilute hydrochloric acid (e.g., 1N HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively reported, the isoxazole moiety is a well-established pharmacophore in drug discovery. Its derivatives have shown a wide range of biological activities.

Anti-inflammatory and Analgesic Potential

Many isoxazole derivatives exhibit anti-inflammatory and analgesic properties, often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of this compound, particularly the carboxylic acid group, are common in non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

The isoxazole ring is present in several antimicrobial agents. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further investigation into the antimicrobial spectrum of this compound and its derivatives is warranted.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory potential of related isoxazole compounds, a plausible mechanism of action could involve the modulation of key inflammatory signaling pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway would lead to a downstream reduction in the production of inflammatory mediators.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. Future research efforts could focus on:

-

Synthesis of derivatives: Modification of the carboxylic acid group (e.g., esterification, amidation) and substitution on the phenyl ring could lead to compounds with improved potency and selectivity.

-

Biological screening: A comprehensive screening of the compound and its derivatives against a panel of inflammatory and microbial targets is necessary to elucidate its specific mechanism of action and therapeutic potential.

-

Structure-activity relationship (SAR) studies: Systematic modifications of the molecular structure will help in identifying the key pharmacophoric features responsible for its biological activity.

-

Computational studies: Molecular docking and other computational methods can be employed to predict the binding modes of these compounds with their biological targets and to guide the design of more potent analogues.

Conclusion

While the historical discovery of this compound is not well-documented, its synthesis is achievable through established chemical methodologies. The presence of the isoxazole core, coupled with the 4-chlorophenyl and carboxylic acid functionalities, makes it a compound of significant interest for medicinal chemists. Its potential as a scaffold for the development of new anti-inflammatory and antimicrobial agents warrants further investigation. This technical guide provides a foundational framework to stimulate and support future research in this area.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule can be approached through two main strategies: the reaction of a β-ketoester with hydroxylamine and a 1,3-dipolar cycloaddition reaction. This document details the starting materials, experimental protocols, and quantitative data associated with these methods.

Synthetic Pathways Overview

The two principal retrosynthetic pathways for this compound are illustrated below.

Retrosynthetic Analysis and Synthetic Strategy for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis and a plausible forward synthetic route for 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry due to its isoxazole core, a scaffold found in numerous bioactive compounds.[1] The analysis is supported by detailed experimental considerations, quantitative data from analogous syntheses, and visualizations of the chemical logic and workflow.

Retrosynthetic Analysis

The primary strategy for the retrosynthesis of this compound involves the disconnection of the isoxazole ring, a five-membered heterocycle. The most common and efficient method for constructing the isoxazole ring is through a [3+2] dipolar cycloaddition reaction.[2][3] This leads to the following disconnection approach:

-

Target Molecule: this compound.

-

Disconnection (C-O and C=N bond of the isoxazole): This disconnection reveals a nitrile oxide and an alkyne as the key synthons.

-

Synthons:

-

4-Chlorobenzonitrile oxide: The source of the 3-(4-chlorophenyl) fragment.

-

Propiolic acid or its ester equivalent: The source of the 5-carboxylic acid moiety. For practical synthesis, an ester like ethyl propiolate is often used as the dipolarophile.

-

-

Further Disconnection of 4-Chlorobenzonitrile Oxide: This reactive intermediate is typically generated in situ from a stable precursor, 4-chlorobenzaldoxime, through oxidation.

-

Further Disconnection of 4-Chlorobenzaldoxime: This can be readily prepared from the commercially available 4-chlorobenzaldehyde and hydroxylamine.

This retrosynthetic pathway is illustrated in the following diagram:

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthetic Strategy

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from commercially available materials.

The initial step involves the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

Reaction: 4-Chlorobenzaldehyde + NH₂OH·HCl → 4-Chlorobenzaldoxime

4-Chlorobenzaldoxime is converted to the corresponding hydroximoyl chloride, which is then treated with a base to generate 4-chlorobenzonitrile oxide in situ. This highly reactive intermediate immediately undergoes a 1,3-dipolar cycloaddition with ethyl propiolate to form the isoxazole ring.

Reaction: 4-Chlorobenzaldoxime + Oxidizing Agent → [4-Chlorobenzonitrile Oxide] [4-Chlorobenzonitrile Oxide] + Ethyl Propiolate → Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction: Ethyl 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylate → this compound

The overall experimental workflow is depicted below:

Caption: Proposed synthetic workflow.

Experimental Protocols

The following are generalized experimental protocols derived from analogous syntheses found in the literature. Optimization for specific laboratory conditions may be required.

-

Dissolve hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

-

Add 4-chlorobenzaldehyde (1.0 eq) to the solution.

-

Slowly add an aqueous solution of sodium hydroxide (1.2 eq) while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-chlorobenzaldoxime.

-

Dissolve 4-chlorobenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) in portions to the solution and stir at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add ethyl propiolate (1.2 eq).

-

Slowly add a solution of triethylamine (1.5 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Dissolve ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC indicates the disappearance of the starting material.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps, based on analogous transformations reported in the chemical literature.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aldoxime Formation | NaOH | Ethanol/H₂O | RT | 2-4 | 85-95 |

| 2 | Cycloaddition | NCS, Et₃N | DCM | 0 to RT | 12-24 | 60-80 |

| 3 | Ester Hydrolysis | LiOH | THF/H₂O | RT | 4-8 | 90-98 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Conclusion

The retrosynthetic analysis of this compound logically points towards a robust and high-yielding three-step synthetic sequence. This pathway utilizes a [3+2] dipolar cycloaddition as the key ring-forming reaction, a well-established and versatile method in heterocyclic chemistry. The starting materials are readily available, and the proposed reaction conditions are standard for organic synthesis laboratories. This guide provides a solid foundation for researchers and drug development professionals to synthesize this and structurally related isoxazole derivatives for further investigation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Disclaimer: Following a comprehensive search of scientific literature, no specific studies detailing the in vitro anti-inflammatory activity of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid were identified. The following application notes and protocols are therefore provided as a general framework for researchers to evaluate the potential anti-inflammatory effects of this compound, based on standard methodologies used for analogous structures.

Application Notes

The 1,2-oxazole (isoxazole) scaffold is a key heterocyclic motif present in various compounds with a wide range of biological activities, including anti-inflammatory properties. The anti-inflammatory effects of such compounds are often attributed to their ability to modulate key inflammatory pathways. The primary mechanisms typically investigated for novel anti-inflammatory agents include the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO) production, and suppression of pro-inflammatory cytokine release.

This document outlines the standard in vitro assays to characterize the anti-inflammatory profile of a test compound like this compound. These assays are crucial for initial screening and for elucidating the potential mechanism of action.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| Test Compound | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| Positive Control (e.g., L-NAME) | 1 | ||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Table 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Test Compound | |||

| Celecoxib (COX-2 Inhibitor) | |||

| Indomethacin (Non-selective) |

Table 4: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| Test Compound | 1 | ||

| 10 | |||

| 50 | |||

| Positive Control (e.g., Dexamethasone) | 1 | ||

| 10 | |||

| 50 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the test compound on RAW 264.7 murine macrophage cells to establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound (Test Compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in DMEM.

-

Remove the culture medium and add 100 µL of fresh medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO).

-

Incubate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the test compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 cells

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

Test Compound and a positive control (e.g., L-NAME)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to the supernatant. Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage inhibition of NO production relative to the LPS-stimulated control group.

In Vitro COX-1/COX-2 Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human)

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction buffer (e.g., Tris-HCl)

-

Test Compound, Celecoxib (COX-2 selective inhibitor), and Indomethacin (non-selective inhibitor)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

-

In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or control inhibitors and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Quantify the amount of PGE₂ produced using a commercial EIA kit, following the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values.

Pro-inflammatory Cytokine Inhibition Assay (ELISA)

This assay measures the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

LPS

-

Test Compound and a positive control (e.g., Dexamethasone)

-

Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cell debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.

-

Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control group.

Visualizations

Caption: General workflow for in vitro anti-inflammatory screening.

Caption: Cyclooxygenase (COX) signaling pathway.

Application Notes and Protocols for Antimicrobial Screening of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents. Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial potential.[1][2] This document provides detailed protocols for the antimicrobial screening of a specific series of these compounds: 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid derivatives. The methodologies outlined are designed to be robust and reproducible, enabling researchers to effectively assess the antimicrobial efficacy of their synthesized compounds. These compounds can exhibit either microbicidal or microbistatic effects.[1] Microbicidal agents kill microbes, while microbistatic agents inhibit their growth and reproduction.[1]

Experimental Protocols

The comprehensive antimicrobial screening of this compound derivatives involves a stepwise approach, from initial qualitative screening to quantitative determination of antimicrobial activity.

1. Primary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[3][4][5] This method relies on the diffusion of the test compound through an agar medium to inhibit the growth of the seeded microorganism, resulting in a zone of inhibition.[5]

Materials:

-

Nutrient agar plates

-

Standardized bacterial and fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

-